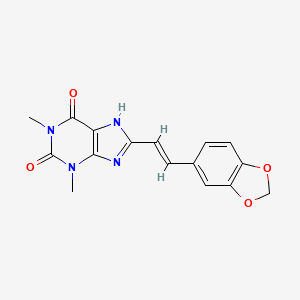![molecular formula C7H16N2NaO2+ B12777389 Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate: is a chemical compound with the molecular formula C7H16N2NaO2 and a molecular weight of 183.204 g/mol . It is also known by its systematic name, 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate typically involves the reaction of 3-aminopropyl(dimethyl)amine with chloroacetic acid in the presence of sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure high yield and purity. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: In chemistry, Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and organic synthesis due to its reactivity .
Biology: In biological research, this compound is used as a buffering agent and in the preparation of biological samples . It is also studied for its potential antimicrobial properties .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Industrially, this compound is used in the production of surfactants , detergents , and emulsifiers . It is also employed in the textile and cosmetic industries .
Mechanism of Action
The mechanism of action of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate involves its interaction with cell membranes and proteins . The compound can disrupt cellular processes by altering the membrane permeability and affecting enzyme activity . It is believed to target specific molecular pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
- 3-[N,N-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]ammonium]propane-1-sulfonate
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts
Uniqueness: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is unique due to its amphiphilic nature , which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it highly versatile in various applications, from surfactants to biological research .
Properties
Molecular Formula |
C7H16N2NaO2+ |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C7H16N2O2.Na/c1-9(2,5-3-4-8)6-7(10)11;/h3-6,8H2,1-2H3;/q;+1 |
InChI Key |
PCISSFHSQFJBNX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


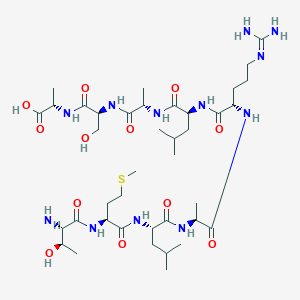
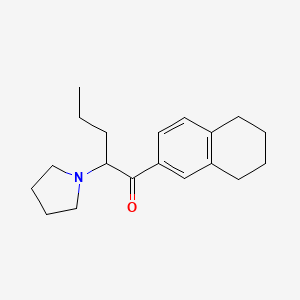

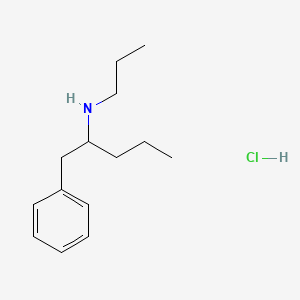
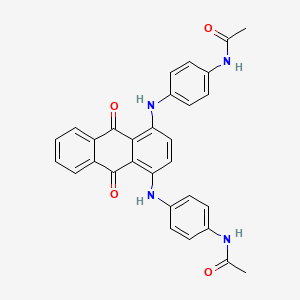
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

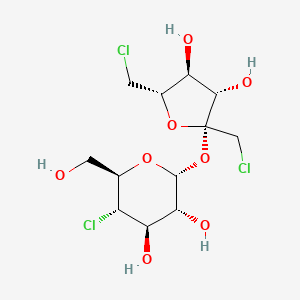

![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)


